5-Chloro-2-phenoxyphenol
Overview
Description
5-Chloro-2-phenoxyphenol is an organic compound with the molecular formula C12H9ClO2. It is a derivative of phenol, characterized by the presence of a chlorine atom and a phenoxy group attached to the benzene ring. This compound is known for its broad-spectrum antibacterial properties and is commonly used in various personal care products, including soaps, toothpaste, and deodorants .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-phenoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 5-chlorophenol with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of quinones.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Substitution: Sodium hydride as a base in DMF under an argon atmosphere.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: This compound and 2-phenoxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-phenoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The antibacterial action of 5-Chloro-2-phenoxyphenol involves multiple mechanisms:
Cell Wall Permeation: The compound permeates the bacterial cell wall, disrupting its integrity.
Inhibition of Enzymes: It inhibits enoyl reductase, an enzyme involved in fatty acid synthesis, thereby preventing bacterial growth.
RNA Synthesis Interference: The compound interferes with RNA synthesis and the production of macromolecules, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a widely used antibacterial agent with similar properties.
2-Phenoxyphenol: A related compound with a phenoxy group but lacking the chlorine atom.
Uniqueness
5-Chloro-2-phenoxyphenol is unique due to its specific substitution pattern, which imparts distinct antibacterial properties and chemical reactivity. Its ability to undergo various chemical reactions and its broad-spectrum antibacterial activity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-phenoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTLRRZWZYDDLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.